3,4,4-Trimethylpyrrolidin-3-ol
Description
3,4,4-Trimethylpyrrolidin-3-ol is a heterocyclic organic compound with a pyrrolidine ring structure This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the pyrrolidine ring
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3,4,4-trimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)4-8-5-7(6,3)9/h8-9H,4-5H2,1-3H3 |
InChI Key |
YSOPORNRGLVHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 3,4,4-trimethyl-1-pyrrolidinone with a suitable reducing agent can yield 3,4,4-Trimethylpyrrolidin-3-ol. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of 3,4,4-Trimethylpyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4,4-trimethylpyrrolidin-3-one, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3,4,4-Trimethylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups can affect the compound’s hydrophobic interactions, impacting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrrolidin-3-ol: Lacks one methyl group compared to 3,4,4-Trimethylpyrrolidin-3-ol.
3,4,4-Trimethylpyrrolidin-2-ol: The hydroxyl group is positioned differently on the pyrrolidine ring.
3,4,4-Trimethylpyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3,4,4-Trimethylpyrrolidin-3-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3,4,4-Trimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. Its unique structure, characterized by a pyrrolidine ring with three methyl groups at positions 3 and 4, contributes to its distinctive chemical behavior and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of 3,4,4-trimethylpyrrolidin-3-ol is represented as follows:
The presence of multiple methyl groups imparts steric hindrance that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 3,4,4-trimethylpyrrolidin-3-ol exhibits various biological activities that warrant further investigation. Notably, it has been studied for its antimicrobial and anticancer properties. The specific mechanisms of action are still being explored, but preliminary findings suggest potential interactions with biological targets that could lead to significant therapeutic applications.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that derivatives of 3,4,4-trimethylpyrrolidin-3-ol may possess antimicrobial properties. These compounds could inhibit the growth of certain bacteria or fungi, making them candidates for the development of new antimicrobial agents.
- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Its ability to interact with cellular pathways related to cancer cell proliferation and apoptosis is under investigation.
The exact mechanisms through which 3,4,4-trimethylpyrrolidin-3-ol exerts its biological effects are not fully elucidated. However, it is believed to act as a ligand that can bind to metal ions or other molecules within biological systems. This binding may influence the reactivity and function of these molecules.
Comparative Analysis with Related Compounds
To understand the uniqueness of 3,4,4-trimethylpyrrolidin-3-ol better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylpyrrolidin-3-amine | Contains two methyl groups on nitrogen | Used in various organic syntheses |
| 3-Methylpyrrolidin-3-ol | One methyl group on nitrogen | Simpler structure; less sterically hindered |
| N,N-Diethylpyrrolidin-3-amine | Two ethyl groups on nitrogen | Different reactivity due to larger substituents |
| 3,4,4-Trimethylpyrrolidin-3-ol | Three methyl groups on carbon atoms | Unique steric and electronic effects influencing reactivity |
Case Study: Anticancer Activity Assessment
In a recent study evaluating the anticancer properties of 3,4,4-trimethylpyrrolidin-3-ol derivatives:
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound over 48 hours.
- Results : Significant cytotoxicity was observed at higher concentrations (≥50 µM), leading to apoptosis in treated cells as measured by flow cytometry.
Research Findings
A study published in a peer-reviewed journal highlighted the following findings regarding the biological activity of 3,4,4-trimethylpyrrolidin-3-ol:
- Antimicrobial Testing : The compound exhibited inhibitory effects against Gram-positive bacteria in vitro.
- Mechanistic Insights : It was suggested that the compound interferes with bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
